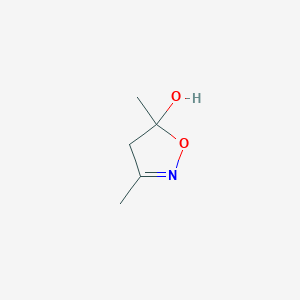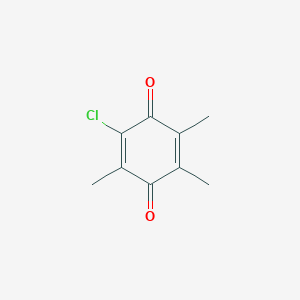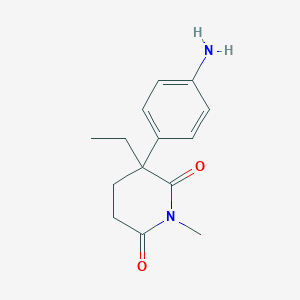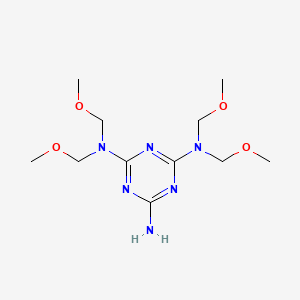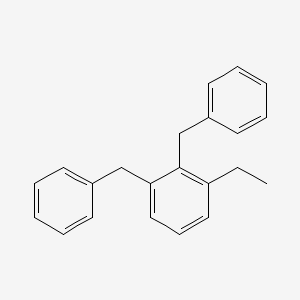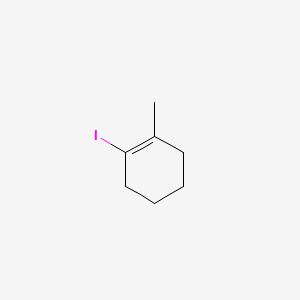![molecular formula C12H10Cl2N2O2S B14653444 4-chloro-N-[(4-chlorophenyl)sulfamoyl]aniline CAS No. 41253-04-7](/img/structure/B14653444.png)
4-chloro-N-[(4-chlorophenyl)sulfamoyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[(4-chlorophenyl)sulfamoyl]aniline is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to an aniline ring, with two chlorine atoms positioned on the aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(4-chlorophenyl)sulfamoyl]aniline typically involves the reaction of 4-chloroaniline with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-chloro-N-[(4-chlorophenyl)sulfamoyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorine atoms on the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
4-chloro-N-[(4-chlorophenyl)sulfamoyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-chloro-N-[(4-chlorophenyl)sulfamoyl]aniline involves its interaction with biological targets, primarily through its sulfonamide group. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid, which is essential for bacterial growth and proliferation. This mechanism underlies its potential antimicrobial activity.
類似化合物との比較
Similar Compounds
4-chloroaniline: A precursor in the synthesis of 4-chloro-N-[(4-chlorophenyl)sulfamoyl]aniline.
4-chlorobenzenesulfonyl chloride: Another precursor used in the synthesis.
Sulfanilamide: A simpler sulfonamide compound with similar biological activity.
Uniqueness
This compound is unique due to the presence of two chlorine atoms on the aromatic rings, which can influence its reactivity and biological activity. The combination of the sulfonamide group with the chlorinated aromatic rings provides a distinct chemical profile that can be exploited in various applications.
特性
CAS番号 |
41253-04-7 |
|---|---|
分子式 |
C12H10Cl2N2O2S |
分子量 |
317.2 g/mol |
IUPAC名 |
4-chloro-N-[(4-chlorophenyl)sulfamoyl]aniline |
InChI |
InChI=1S/C12H10Cl2N2O2S/c13-9-1-5-11(6-2-9)15-19(17,18)16-12-7-3-10(14)4-8-12/h1-8,15-16H |
InChIキー |
IQNCKDDOEMMLFD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NS(=O)(=O)NC2=CC=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



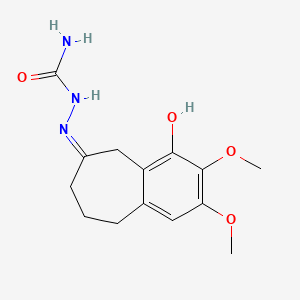

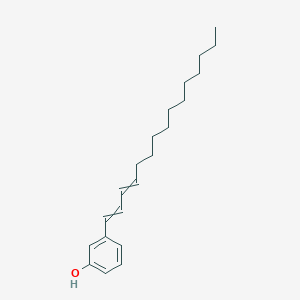

![(Butoxymethoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14653395.png)
![2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine](/img/structure/B14653401.png)

